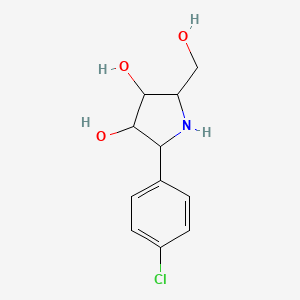
Solvent Black 27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solvent Black 27, also known as C.I. 26150, is a synthetic dye widely used in various industries, including textile, ink, and plastic manufacturing. This dye is known for its intense black color and excellent solubility in various organic solvents. Its molecular formula is C32H22N6O, and it has a molecular weight of 510.56 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Black 27 involves the formation of a complex aromatic structure. The process typically starts with the reaction of specific aromatic amines with nitrobenzene under controlled conditions to form an intermediate compound. This intermediate is then further reacted with other chemicals to form the final dye .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions carried out in reactors. The process requires precise control of temperature, pressure, and the concentration of reactants to ensure high yield and purity of the dye. The final product is usually obtained in the form of a black powder or granules .
Analyse Chemischer Reaktionen
Types of Reactions
Solvent Black 27 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones and other oxidized derivatives, while reduction can produce simpler aromatic amines .
Wissenschaftliche Forschungsanwendungen
Solvent Black 27 has a wide range of applications in scientific research, including:
Chemistry: Used as a colorant in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the production of inks, plastics, and textiles
Wirkmechanismus
The mechanism of action of Solvent Black 27 involves its ability to bind to the fibers of materials, resulting in permanent coloration. The dye interacts with the molecular structure of the fibers, forming stable complexes that are resistant to washing and fading. This binding mechanism is also utilized in other applications, such as coloring plastics and inks .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Solvent Black 3: Another synthetic dye with similar applications but different molecular structure.
Solvent Black 5: Known for its use in ink and plastic industries.
Solvent Black 7: Used in textile and leather dyeing.
Uniqueness
Solvent Black 27 is unique due to its excellent solubility in a wide range of organic solvents and its compatibility with various chemicals. This makes it a versatile dye suitable for multiple industrial applications. Its stability under different conditions also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
12237-22-8 |
|---|---|
Molekularformel |
C22H28O8 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)
